REACTION_SMILES
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[CH3:24][S:25]([OH:26])(=[O:27])=[O:28].[F:1][c:2]1[cH:3][cH:4][cH:5][c:6]2[c:7]3[c:8]([n:9]([CH3:11])[c:10]12)[CH2:12][CH2:13][N:14]([CH2:17][c:18]1[n:19][cH:20][nH:21][c:22]1[CH3:23])[C:15]3=[O:16]>>[CH3:24][S:25](=[O:26])(=[O:27])[OH:28].[F:1][c:2]1[cH:3][cH:4][cH:5][c:6]2[c:7]3[c:8]([n:9]([CH3:11])[c:10]12)[CH2:12][CH2:13][N:14]([CH2:17][c:18]1[n:19][cH:20][nH:21][c:22]1[CH3:23])[C:15]3=[O:16]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(=O)(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1[nH]cnc1CN1CCc2c(c3cccc(F)c3n2C)C1=O
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Name
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Type
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product
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Smiles
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CS(=O)(=O)O
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Name
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Type
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product
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Smiles
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Cc1[nH]cnc1CN1CCc2c(c3cccc(F)c3n2C)C1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |